molecular formula C10H11BrClNO B14069139 1-(2-Amino-6-(bromomethyl)phenyl)-3-chloropropan-2-one

1-(2-Amino-6-(bromomethyl)phenyl)-3-chloropropan-2-one

Cat. No.: B14069139
M. Wt: 276.56 g/mol
InChI Key: RAFSTASBTGGMAM-UHFFFAOYSA-N
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Description

1-(2-Amino-6-(bromomethyl)phenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of an amino group, a bromomethyl group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-(bromomethyl)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of 2-amino-6-methylphenyl derivatives followed by chlorination and subsequent coupling with propanone derivatives. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-6-(bromomethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromomethyl group can be reduced to a methyl group.

    Substitution: The bromomethyl group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Methyl derivatives.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

1-(2-Amino-6-(bromomethyl)phenyl)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-(bromomethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromomethyl and chloropropanone groups are key to its reactivity, allowing it to form covalent bonds with target molecules, thereby modulating their activity. The pathways involved often include nucleophilic attack and subsequent formation of stable adducts.

Comparison with Similar Compounds

  • 1-(2-Amino-6-methylphenyl)-3-chloropropan-2-one
  • 1-(2-Amino-6-(hydroxymethyl)phenyl)-3-chloropropan-2-one
  • 1-(2-Amino-6-(ethylmethyl)phenyl)-3-chloropropan-2-one

Comparison: 1-(2-Amino-6-(bromomethyl)phenyl)-3-chloropropan-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its methyl, hydroxymethyl, or ethylmethyl analogs. This uniqueness makes it particularly valuable in synthetic chemistry and biochemical studies, where specific reactivity is desired.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[2-amino-6-(bromomethyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H11BrClNO/c11-5-7-2-1-3-10(13)9(7)4-8(14)6-12/h1-3H,4-6,13H2

InChI Key

RAFSTASBTGGMAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)CC(=O)CCl)CBr

Origin of Product

United States

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